6-Bromo-2,4-dichloro-3-fluoroquinoline
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Overview
Description
6-Bromo-2,4-dichloro-3-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-fluoroquinoline typically involves halogenation reactions. One common method is the cyclization of appropriate aniline derivatives followed by halogenation. For example, starting from 2,4-dichloroaniline, the compound can be synthesized through a series of steps involving bromination and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process requires precise control of temperature, reaction time, and the use of suitable solvents to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
6-Bromo-2,4-dichloro-3-fluoroquinoline has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, especially in the development of antibacterial and antiviral agents.
Biological studies: The compound is used to study enzyme inhibition and receptor binding due to its unique halogenated structure.
Material science: It is used in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichloro-3-fluoroquinoline involves its interaction with biological targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 6-Bromo-2,4-dichloroaniline
- 3-Bromo-4-chloro-6-fluoroquinoline
Uniqueness
6-Bromo-2,4-dichloro-3-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms in the quinoline ring. This unique halogenation pattern enhances its chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H3BrCl2FN |
---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-4-1-2-6-5(3-4)7(11)8(13)9(12)14-6/h1-3H |
InChI Key |
PAQWHDFFRSHHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
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